![molecular formula C22H22N4 B6081979 2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYLMETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE](/img/structure/B6081979.png)
2,3,5-TRIMETHYL-6-PHENYL-1-(3-PYRIDYLMETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
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Overview
Description
2,3,5-Trimethyl-6-phenyl-1-(3-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trimethyl-6-phenyl-1-(3-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-phenyl-1-(3-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,3,5-Trimethyl-6-phenyl-1-(3-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,3,5-trimethyl-6-phenyl-1-(3-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone: This compound shares a similar pyridylmethyl group but has a different core structure.
2,4,6-Trimethyl-1,3-benzenediamine: This compound has a similar trimethyl substitution pattern but lacks the pyridylmethyl group.
Uniqueness
2,3,5-Trimethyl-6-phenyl-1-(3-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2,3,5-trimethyl-6-phenyl-1-(pyridin-3-ylmethyl)pyrrolo[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-16(3)26(13-17-8-7-11-24-12-17)22-19(14)20(23)15(2)21(25-22)18-9-5-4-6-10-18/h4-12H,13H2,1-3H3,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBQYFPGLSFIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=C(C(=N2)C3=CC=CC=C3)C)N)CC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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